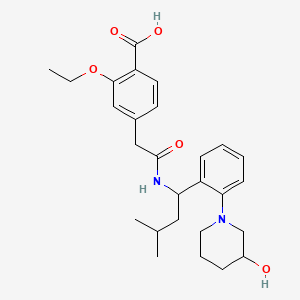

3'-Hydroxy Repaglinide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5/c1-4-34-25-15-19(11-12-22(25)27(32)33)16-26(31)28-23(14-18(2)3)21-9-5-6-10-24(21)29-13-7-8-20(30)17-29/h5-6,9-12,15,18,20,23,30H,4,7-8,13-14,16-17H2,1-3H3,(H,28,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMAZJVHPAVADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675959 | |

| Record name | 2-Ethoxy-4-[2-({1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl}amino)-2-oxoethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874908-14-2 | |

| Record name | 2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874908-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-4-[2-({1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl}amino)-2-oxoethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxylated Repaglinide Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the primary hydroxylated metabolite of Repaglinide. A critical clarification in recent scientific literature has correctly identified the principal metabolite formed by the cytochrome P450 enzyme CYP2C8 as 4'-Hydroxy Repaglinide, correcting previous reports that misidentified it as 3'-Hydroxy Repaglinide. This guide will focus on the biosynthesis and characterization of the accurately identified 4'-Hydroxy Repaglinide, while also referencing the 3'-hydroxy isomer that was used as a synthetic standard for structural confirmation.

Introduction to Repaglinide and its Metabolism

Repaglinide is an oral antidiabetic drug used to manage type 2 diabetes.[1][2] It stimulates the release of insulin from pancreatic β-cells by closing ATP-dependent potassium channels.[1] The metabolism of Repaglinide is a crucial aspect of its pharmacokinetic profile and is primarily carried out in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[1][2][3][4] These enzymes convert Repaglinide into several metabolites, the most prominent of which are an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a hydroxylated derivative on the piperidine ring (historically referred to as M4).[1][3][5]

A pivotal study has demonstrated that the hydroxylation of the piperidine ring, a key metabolic pathway mediated by CYP2C8, occurs at the 4-position, yielding 4'-Hydroxy Repaglinide.[1] Previous literature had incorrectly assigned this hydroxylation to the 3-position.[1] The definitive structural elucidation was achieved through high-resolution mass spectrometry and 1D/2D NMR spectroscopy of the biosynthesized metabolite, which was then compared to a chemically synthesized standard of this compound diastereomers.[1] This guide will, therefore, focus on the biosynthesis and characterization of the correctly identified 4'-Hydroxy Repaglinide.

Biosynthesis of 4'-Hydroxy Repaglinide

As a specific chemical synthesis protocol for 4'-Hydroxy Repaglinide is not publicly available in the scientific literature, this section details the in vitro biosynthesis method, which is essential for producing the metabolite for analytical and characterization purposes.

Metabolic Pathway of Repaglinide

The metabolic conversion of Repaglinide is primarily governed by CYP2C8 and CYP3A4 enzymes. CYP2C8 is the principal enzyme responsible for the formation of 4'-Hydroxy Repaglinide (M4), while CYP3A4 primarily catalyzes the formation of the M1 and M2 metabolites.[1][3]

Caption: Metabolic pathway of Repaglinide to its major metabolites.

Experimental Protocol for In Vitro Biosynthesis of 4'-Hydroxy Repaglinide

This protocol is adapted from methodologies described for the enzymatic conversion of Repaglinide.[1][4]

Materials:

-

Repaglinide

-

Recombinant human CYP2C8 enzyme (e.g., in Supersomes™)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water, HPLC grade

Procedure:

-

Prepare a stock solution of Repaglinide in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, the NADPH regenerating system, and the recombinant CYP2C8 enzyme.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the Repaglinide stock solution to the pre-incubated mixture to achieve the desired final substrate concentration.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined experimentally to ensure sufficient product formation without significant enzyme degradation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a small percentage of formic acid (e.g., 1%).

-

Vortex the mixture vigorously to precipitate the enzyme and other proteins.

-

Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the metabolites.

-

The supernatant can be directly analyzed by LC-MS/MS or further purified using preparative HPLC to isolate 4'-Hydroxy Repaglinide.

Characterization of 4'-Hydroxy Repaglinide

The structural confirmation and kinetic analysis of 4'-Hydroxy Repaglinide have been performed using a combination of chromatographic and spectroscopic techniques.

Experimental Workflow for Characterization

The following workflow outlines the steps for the characterization of the biosynthesized 4'-Hydroxy Repaglinide.

Caption: Experimental workflow for the biosynthesis and characterization of 4'-Hydroxy Repaglinide.

Analytical Techniques and Data

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to separate Repaglinide from its metabolites and to determine their molecular weights. High-resolution mass spectrometry provides accurate mass measurements, which aids in confirming the elemental composition of the metabolites.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are crucial for the definitive structural elucidation of the hydroxylated metabolite. Techniques such as Heteronuclear Single Quantum Correlation (HSQC) NMR analysis at low temperatures were employed to unequivocally determine the site of hydroxylation as the 4-position of the piperidine ring.[1] This was achieved by comparing the NMR data of the biosynthesized metabolite with that of a synthetic standard of this compound diastereomers.[1]

Quantitative Data

The following table summarizes the Michaelis-Menten kinetic constants for the formation of 4'-Hydroxy Repaglinide by CYP2C8.

| Enzyme Source | Michaelis Constant (Km) |

| Pooled Human Liver Microsomes | 10.2 µM[1] |

| Recombinant CYP2C8 | 5.4 µM[1] |

Proposed Chemical Synthesis Strategy for 4'-Hydroxy Repaglinide

While a specific, detailed chemical synthesis of 4'-Hydroxy Repaglinide has not been published, a plausible synthetic route can be proposed based on general methods for the synthesis of hydroxylated piperidines. Such a synthesis would be valuable for producing larger quantities of the metabolite for further pharmacological and toxicological studies.

A potential strategy could involve the following key steps:

-

Synthesis of a protected 4-hydroxypiperidine derivative: This could be achieved through various methods, such as the reduction of a corresponding 4-piperidone or the dihydroxylation of a protected tetrahydropyridine precursor.

-

Coupling with the appropriate aromatic precursor: The protected 4-hydroxypiperidine could then be coupled with a suitable electrophilic aromatic compound to form the N-aryl bond present in Repaglinide.

-

Elaboration of the side chain: Subsequent steps would involve the introduction of the remainder of the Repaglinide structure, likely through amide bond formation with (S)-3-methyl-1-phenylbutan-1-amine and the ethoxybenzoic acid moiety.

-

Deprotection: The final step would involve the removal of any protecting groups to yield 4'-Hydroxy Repaglinide.

The development of such a synthetic route would require significant experimental optimization but is a feasible approach for obtaining this important metabolite.

Conclusion

The accurate identification of 4'-Hydroxy Repaglinide as the primary CYP2C8-mediated metabolite of Repaglinide is a significant finding in the study of this antidiabetic drug's metabolism. This technical guide has provided a detailed overview of the biosynthesis of this metabolite, the analytical methods used for its characterization, and the available quantitative data. The clarification of the metabolite's structure is essential for researchers and drug development professionals working on drug-drug interactions, pharmacokinetics, and the safety assessment of Repaglinide. While a chemical synthesis has yet to be reported, the information provided herein serves as a comprehensive resource for the current scientific understanding of this key metabolite.

References

- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repaglinide - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of Repaglinide with a Focus on 4'-Hydroxy Repaglinide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the metabolic pathways of the anti-diabetic drug Repaglinide. A primary focus is placed on the major metabolite formed via CYP2C8, which has been definitively identified as 4'-Hydroxy Repaglinide, correcting earlier reports that cited it as 3'-Hydroxy Repaglinide. This document details the enzymatic processes, presents quantitative metabolic data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction: Correcting the Record on Repaglinide Metabolism

Repaglinide is an oral anti-diabetic agent that stimulates insulin secretion from pancreatic beta cells.[1] Its rapid absorption and elimination make it suitable for preprandial administration.[2][3] The metabolism of Repaglinide is extensive, with less than 2% of an oral dose excreted unchanged.[2] While it is well-established that the cytochrome P450 enzymes CYP2C8 and CYP3A4 are the principal catalysts in its biotransformation, a significant clarification regarding the structure of a key metabolite has emerged.[1][4]

Previous literature often referred to the main CYP2C8-mediated metabolite as this compound.[5][6][7] However, more recent and definitive studies using high-resolution mass spectrometry and advanced NMR spectroscopy have unequivocally identified the site of hydroxylation on the piperidine ring to be the 4-position.[8] Therefore, this guide will refer to this major metabolite by its correct structural name: 4'-Hydroxy Repaglinide . This distinction is critical for accurate research and assessment of CYP2C8 activity using Repaglinide as a probe substrate.[8]

The Metabolic Pathway of Repaglinide

Repaglinide undergoes extensive hepatic metabolism primarily through oxidative biotransformation and to a lesser extent, direct glucuronidation.[1][9] The two main cytochrome P450 isoenzymes involved are CYP2C8 and CYP3A4, which lead to the formation of several key metabolites.[2][10]

The primary metabolic reactions are:

-

Hydroxylation of the piperidine ring: This reaction is predominantly catalyzed by CYP2C8 and results in the formation of 4'-Hydroxy Repaglinide (M4) .[1][2][8]

-

Oxidation of the aromatic amine: CYP3A4 is the main enzyme responsible for the formation of the aromatic amine metabolite M1 .[1][2]

-

Formation of an oxidized dicarboxylic acid (M2): This metabolite is also primarily formed through the action of CYP3A4 .[1][9]

-

Hydroxylation of the isopropyl moiety (M0-OH): Both CYP2C8 and CYP3A4 can form this minor metabolite.[2]

The metabolites of Repaglinide, including 4'-Hydroxy Repaglinide, do not possess clinically significant hypoglycemic activity and are primarily excreted via the bile into the feces.[1]

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Repaglinide.

Quantitative Analysis of Repaglinide Metabolism

The following tables summarize key quantitative data from in vitro studies on Repaglinide metabolism.

Table 1: In Vitro Formation Rates of Repaglinide Metabolites

| In Vitro System | Metabolite | Formation Rate (pmol/min/mg protein) | Primary Enzyme | Reference |

| Human Liver Microsomes (HLM) | M4 (4'-Hydroxy Repaglinide) | 160 - 880 | CYP2C8 | [2][10] |

| Human Liver Microsomes (HLM) | M1 (Aromatic Amine) | 100 - 1110 | CYP3A4 | [2][10] |

Table 2: Enzyme Kinetics of Repaglinide Metabolite Formation in Recombinant Systems

| Recombinant Enzyme | Metabolite | Formation Rate (pmol/min/pmol CYP) | Reference |

| CYP2C8 Supersomes | M4 (4'-Hydroxy Repaglinide) | 2.5 | [10] |

| CYP3A4 Supersomes | M4 (4'-Hydroxy Repaglinide) | ~0.1 | [10] |

| CYP3A4 Supersomes | M1 (Aromatic Amine) | 1.6 | [2] |

| CYP2C8 Supersomes | M1 (Aromatic Amine) | 0.4 | [2] |

| CYP2C8 Supersomes | M0-OH | 0.7 | [2] |

| CYP3A4 Supersomes | M0-OH | 0.2 | [2] |

Table 3: Inhibition Constants (Ki) and IC50 Values for Repaglinide Metabolism

| Inhibitor | Target Enzyme | Substrate/Reaction | Ki (µM) | IC50 (µM) | Reference |

| Bezafibrate | CYP2C8 | Paclitaxel 6α-hydroxylation | 9.7 | - | [4][11] |

| Gemfibrozil | CYP2C8 | Paclitaxel 6α-hydroxylation | 30.4 | - | [4][11] |

| Fenofibrate | CYP2C8 | Paclitaxel 6α-hydroxylation | 92.6 | - | [4][11] |

| Rifampicin | CYP2C8 | Paclitaxel 6α-hydroxylation | 30.2 | - | [4][11] |

| Rifampicin | CYP3A4 | Midazolam 1-hydroxylation | 18.5 | - | [4][11] |

| Bezafibrate | Repaglinide Metabolism | - | - | 37.7 | [4][11] |

| Gemfibrozil | Repaglinide Metabolism | - | - | 111 | [4][11] |

| Fenofibrate | Repaglinide Metabolism | - | - | 164 | [4][11] |

| Rifampicin | Repaglinide Metabolism | - | - | 13.7 | [4][11] |

Experimental Protocols for In Vitro Metabolism Studies

The following provides a generalized methodology for studying the in vitro metabolism of Repaglinide, based on cited literature.

Materials and Reagents

-

Substrate: [14C]-Repaglinide or non-labeled Repaglinide

-

Enzyme Sources:

-

Pooled Human Liver Microsomes (HLM)

-

Recombinant human CYP enzymes (e.g., CYP2C8, CYP3A4) expressed in a heterologous system (e.g., Supersomes™)

-

Cryopreserved human hepatocytes

-

Human S9 fractions

-

-

Cofactors: NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Buffers: Potassium phosphate buffer (pH 7.4)

-

Inhibitors: Specific chemical inhibitors or inhibitory antibodies for CYP2C8 (e.g., quercetin) and CYP3A4 (e.g., ketoconazole, itraconazole)[4][11]

-

Analytical Standards: Authentic standards for Repaglinide and its metabolites (M1, M2, 4'-Hydroxy Repaglinide)

-

Solvents: Acetonitrile, methanol, formic acid for sample preparation and chromatography

Incubation Procedure

-

Preparation: Prepare incubation mixtures in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Pre-incubation: Pre-incubate the enzyme source (HLM or recombinant CYPs) with or without specific inhibitors at 37°C for a short period (e.g., 5 minutes).

-

Initiation of Reaction: Add [14C]-Repaglinide to the mixture to initiate the metabolic reaction. The final concentration of Repaglinide should be chosen based on the experimental goals (e.g., near the Km value for kinetic studies).

-

Incubation: Incubate the reaction mixture at 37°C with shaking for a specified time period (e.g., 10-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard.

-

Sample Processing: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC):

-

Detection: UV detection or on-line radiochemical detection for [14C]-labeled substrates.[10][12]

-

Column: A reverse-phase C18 column is typically used.[13]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile) is common.[13][14]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS:

-

Liquid Chromatography-Nuclear Magnetic Resonance (LC-MS-NMR):

Visualizing the Experimental Workflow

The diagram below outlines a typical experimental workflow for an in vitro study of Repaglinide metabolism.

Conclusion

The metabolic pathway of Repaglinide is well-characterized, with CYP2C8 and CYP3A4 playing crucial and distinct roles. The definitive identification of the major CYP2C8 metabolite as 4'-Hydroxy Repaglinide is a critical update for the scientific community, particularly for studies using Repaglinide as a probe for CYP2C8 activity.[8][9] This guide provides a consolidated resource of the metabolic pathways, quantitative data, and experimental methodologies to aid researchers and drug development professionals in their work with this important therapeutic agent. The provided diagrams and data tables offer a clear and accessible summary of the core information related to the metabolic analysis of Repaglinide and its hydroxylated metabolite.

References

- 1. ClinPGx [clinpgx.org]

- 2. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Drug Metabolite | DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. ovid.com [ovid.com]

- 12. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of CYP2C8 in the Formation of 4'-Hydroxy Repaglinide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the critical role of cytochrome P450 2C8 (CYP2C8) in the metabolic conversion of the anti-diabetic drug repaglinide to its hydroxylated metabolite, 4'-hydroxyrepaglinide. It synthesizes key quantitative data, details experimental methodologies, and visualizes the metabolic and experimental pathways.

Introduction: Repaglinide Metabolism

Repaglinide is a short-acting insulin secretagogue of the meglitinide class, used for the management of type 2 diabetes mellitus.[1] Its therapeutic efficacy and potential for drug-drug interactions are significantly influenced by its extensive hepatic metabolism. The primary enzymes responsible for the oxidative biotransformation of repaglinide are cytochrome P450 3A4 (CYP3A4) and, most notably for the formation of its hydroxylated metabolite, CYP2C8.[2][3] Understanding the specific contribution of CYP2C8 is crucial for predicting pharmacokinetic variability and managing drug interactions.

This document will focus on the formation of 4'-hydroxyrepaglinide, a major metabolite formed via CYP2C8. It is important to note that this metabolite, often designated as M4, has been historically misidentified in literature as 3'-hydroxyrepaglinide. Recent definitive structural analysis using 2D NMR has corrected this to 4'-hydroxyrepaglinide.[4] This guide will use the accurate 4'-hydroxyrepaglinide nomenclature while acknowledging its common designation as M4.

The Metabolic Pathway of Repaglinide

Repaglinide undergoes metabolism to several key metabolites. CYP2C8 is the principal enzyme responsible for the hydroxylation of the piperidine ring to form 4'-hydroxyrepaglinide (M4).[2][3] Concurrently, CYP3A4 primarily catalyzes the formation of the aromatic amine M1 and the oxidized dicarboxylic acid M2.[2][3] The dual involvement of these two major CYP enzymes underscores the complexity of repaglinide's disposition.[2]

Quantitative Data on 4'-Hydroxyrepaglinide Formation

The following tables summarize the key quantitative parameters related to the CYP2C8-mediated formation of 4'-hydroxyrepaglinide (M4).

Table 1: Enzyme Kinetics of 4'-Hydroxyrepaglinide (M4) Formation

| System | Parameter | Value | Reference |

| Recombinant CYP2C8 | K_m | 5.4 µM | [4] |

| Human Liver Microsomes (HLM) | K_m | 10.2 µM | [4] |

| Recombinant CYP2C8.1 | CL_int (Intrinsic Clearance) | 1.31-fold higher than CYP2C8.3 | [5] |

| Recombinant CYP2C8.2 | CL_int (Intrinsic Clearance) | 77.9% of CYP2C8.1 | [5] |

| Recombinant CYP2C8.4 | CL_int (Intrinsic Clearance) | 80.2% of CYP2C8.1 | [5] |

Table 2: Formation Rates of Repaglinide Metabolites in In Vitro Systems

| System | Metabolite | Formation Rate | Reference |

| Recombinant CYP2C8 Supersomes™ | 4'-Hydroxyrepaglinide (M4) | 2.5 pmol/min/pmol CYP | [2] |

| Recombinant CYP3A4 Supersomes™ | 4'-Hydroxyrepaglinide (M4) | ~0.1 pmol/min/pmol CYP | [2] |

| Recombinant CYP2C8 Supersomes™ | Aromatic Amine (M1) | ~0.4 pmol/min/pmol CYP | [6] |

| Recombinant CYP3A4 Supersomes™ | Aromatic Amine (M1) | 1.6 pmol/min/pmol CYP | [6] |

| Human Liver Microsomes (12 Donors) | 4'-Hydroxyrepaglinide (M4) | 160 - 880 pmol/min/mg protein | [1][2] |

| Human Liver Microsomes (12 Donors) | Aromatic Amine (M1) | 100 - 1110 pmol/min/mg protein | [1][2] |

Table 3: Inhibition of CYP2C8-Mediated Repaglinide Metabolism

| Inhibitor | Parameter | Value (µM) | Reference |

| Gemfibrozil | K_i | 30.4 | [7] |

| Bezafibrate | K_i | 9.7 | [7] |

| Fenofibrate | K_i | 92.6 | [7] |

| Rifampicin | K_i | 30.2 | [7] |

| Trimethoprim | K_i (for paclitaxel 6α-hydroxylation) | 32 | [8] |

| Quercetin | IC_50 (in HLM) | 3.0 | [9] |

| Itraconazole | IC_50 (for 0.2 µM Repaglinide) | 3 (71% inhibition) | [7] |

| Quercetin | IC_50 (for 0.2 µM Repaglinide) | 25 (58% inhibition) | [7] |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of common experimental protocols used to investigate the role of CYP2C8 in repaglinide metabolism.

In Vitro Metabolism in Human Liver Microsomes (HLM) and Recombinant Systems

This protocol is foundational for determining which enzymes metabolize a drug candidate.

-

System Components:

-

Enzyme Source: Pooled HLM from multiple donors or recombinant human CYP2C8 expressed in insect cells (Supersomes™).[2][10]

-

Substrate: [¹⁴C]-Repaglinide is often used for ease of detection, at concentrations ranging from therapeutic levels (~0.2 µM) to higher concentrations (e.g., 22 µM) for kinetic studies.[8][10]

-

Cofactor: NADPH is required to initiate the reaction, typically at a final concentration of 1 mM.[10]

-

Buffer: 50 mM or 0.1 M phosphate buffer (pH 7.4) is commonly used.[8][10]

-

-

Incubation Conditions:

-

Pre-incubate HLM (e.g., 0.075 mg/mL protein) or recombinant CYP enzyme with the substrate and buffer at 37°C for a short period (e.g., 2 minutes).[10]

-

Initiate the metabolic reaction by adding NADPH.

-

Incubate for a defined period (e.g., 15 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.[10]

-

Terminate the reaction by adding a quenching solvent, such as acetonitrile.

-

-

Analysis:

Enzyme Inhibition and Reaction Phenotyping

This workflow is used to identify the specific contribution of an enzyme to a metabolic pathway.

-

Methodology:

-

Chemical Inhibition: Incubations are performed as described above, but in the presence of known selective inhibitors for specific CYP enzymes. For example, quercetin or montelukast can be used to inhibit CYP2C8, while itraconazole or ketoconazole can be used for CYP3A4.[7][11] A significant decrease in the formation of 4'-hydroxyrepaglinide in the presence of a CYP2C8 inhibitor confirms its role.

-

Antibody Inhibition: Specific monoclonal antibodies that bind to and inhibit the activity of a single CYP enzyme can be pre-incubated with the microsomes. A reduction in metabolite formation indicates the involvement of that enzyme.[2]

-

Correlation Analysis: The rate of 4'-hydroxyrepaglinide formation is measured in a panel of individual donor HLMs with known, characterized activities of various CYP enzymes. A strong correlation between the metabolite formation rate and the activity of a specific CYP (e.g., paclitaxel 6α-hydroxylation for CYP2C8) provides strong evidence for that enzyme's involvement.[2] The formation of M4 has been shown to correlate significantly with paclitaxel 6α-hydroxylation (a marker for CYP2C8 activity) with a Spearman's rank correlation coefficient (r_s) of 0.80.[10]

-

Impact of CYP2C8 Genetic Polymorphisms

Genetic variations in the CYP2C8 gene can lead to interindividual differences in repaglinide metabolism and exposure. The most studied variant is CYP2C8*3. However, its clinical impact on repaglinide pharmacokinetics has been inconsistent across studies.

-

One study using a low dose of repaglinide (0.25 mg) found that individuals with the CYP2C81/3 genotype had a 45% lower mean AUC and a 39% lower C_max compared to wild-type (CYP2C81/1), suggesting increased metabolism.[12]

-

Conversely, another study using a clinically relevant 2 mg dose found no significant differences in repaglinide AUC or C_max between different CYP2C8*3 genotype groups.[13]

-

In vitro studies have also shown conflicting results, with one reporting that the CYP2C8.3 variant had a higher intrinsic clearance for repaglinide compared to the wild-type enzyme.[5]

These discrepancies may be due to differences in the repaglinide doses used, the influence of other genetic factors like SLCO1B1 polymorphisms, and the complex interplay between CYP2C8 and CYP3A4 in overall clearance.[1][13]

Conclusion

CYP2C8 is a principal enzyme in the metabolic clearance of repaglinide, specifically catalyzing the formation of the major metabolite 4'-hydroxyrepaglinide (M4). Quantitative in vitro data consistently demonstrate the high capacity of CYP2C8 to perform this hydroxylation reaction. The dual metabolism by both CYP2C8 and CYP3A4 provides parallel clearance pathways, which may compensate for the inhibition of one enzyme, but also creates a potential for complex drug-drug interactions. Professionals in drug development and clinical research must consider the significant role of CYP2C8, including the potential impact of its inhibitors and genetic polymorphisms, when evaluating the safety and efficacy of repaglinide.

References

- 1. researchgate.net [researchgate.net]

- 2. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medjpps.com [medjpps.com]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. ClinPGx [clinpgx.org]

- 12. xenotech.com [xenotech.com]

- 13. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Hydroxy Repaglinide: Chemical Structure, Properties, and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Hydroxy Repaglinide, a principal metabolite of the anti-diabetic drug Repaglinide. A critical point of clarification is the recent structural reassignment of this metabolite, previously identified as 3'-Hydroxy Repaglinide. This document details its chemical structure, physicochemical properties, and its formation through metabolic pathways. Special emphasis is placed on the enzymatic processes involving cytochrome P450 enzymes, particularly CYP2C8. The guide includes detailed experimental protocols for in-vitro metabolism studies and analytical methodologies for the quantification of this metabolite. Furthermore, it summarizes the current understanding of its pharmacological activity. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized using diagrams generated with Graphviz.

Introduction: The Structural Reassignment of a Key Repaglinide Metabolite

Repaglinide is a short-acting insulin secretagogue of the meglitinide class, used in the management of type 2 diabetes. Its metabolism is a critical aspect of its pharmacokinetic profile and potential for drug-drug interactions. For years, the major metabolite formed by hydroxylation on the piperidine ring, mediated by CYP2C8, was identified as this compound. However, recent rigorous spectroscopic analysis, including high-resolution mass spectrometry and 1D/2D NMR, has unequivocally demonstrated that the hydroxylation occurs at the 4-position of the piperidine ring.[1] Therefore, the correct nomenclature for this metabolite is 4'-Hydroxy Repaglinide . This guide will use the corrected nomenclature while acknowledging the historical data that may refer to the 3'-hydroxy isomer.

Chemical Structure and Properties

4'-Hydroxy Repaglinide is the product of phase I metabolism of Repaglinide. Its chemical identity and key properties are summarized below.

Chemical Structure

IUPAC Name: 2-ethoxy-4-[2-[[1-[2-(4-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid

Chemical Formula: C₂₇H₃₆N₂O₅

Molecular Weight: 468.59 g/mol

CAS Number: 874908-14-2 (Note: This CAS number is still widely associated with the name this compound in commercial databases).

Physicochemical Properties

A summary of the known physicochemical properties of 4'-Hydroxy Repaglinide is presented in Table 1.

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₇H₃₆N₂O₅ |

| Molecular Weight | 468.59 g/mol |

| CAS Number | 874908-14-2 |

| Storage Conditions | -20°C for long-term storage |

Metabolic Pathway of Repaglinide

Repaglinide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The two main enzymes responsible for its oxidative metabolism are CYP2C8 and CYP3A4 .[2] Glucuronidation also contributes to its elimination. The major metabolites are M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (4'-Hydroxy Repaglinide).[2]

The formation of 4'-Hydroxy Repaglinide (M4) is predominantly catalyzed by CYP2C8, making this metabolic pathway a key determinant of Repaglinide's clearance and a focal point for studying drug-drug interactions involving CYP2C8.[2]

References

- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of 4'-Hydroxyrepaglinide: A Key Metabolite of Repaglinide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Repaglinide, an oral antidiabetic agent of the meglitinide class, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its rapid metabolism and clearance. This technical guide provides a comprehensive overview of the discovery and characterization of its principal metabolite, 4'-Hydroxyrepaglinide. Initially misidentified as 3'-Hydroxyrepaglinide, subsequent rigorous spectroscopic analysis unequivocally established the correct molecular structure. This guide details the metabolic pathways, enzymatic kinetics, and the critical experimental protocols utilized in its identification and analysis. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Repaglinide effectively lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[1] Its rapid onset and short duration of action make it a suitable agent for controlling postprandial hyperglycemia.[1] The drug is extensively metabolized in the liver, primarily by Cytochrome P450 enzymes, with its metabolites being largely inactive and excreted mainly through bile.[1][2] Understanding the metabolic fate of repaglinide is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and ensuring its safe and effective use.

A pivotal metabolite in the clearance of repaglinide is formed through the hydroxylation of its piperidine ring. For a considerable period, this metabolite was believed to be 3'-Hydroxyrepaglinide. However, a definitive study employing advanced spectroscopic techniques corrected this misidentification, revealing the metabolite to be 4'-Hydroxyrepaglinide.[3] This guide will delve into the scientific journey of this discovery, presenting the methodologies and data that have shaped our current understanding.

Metabolic Pathway of Repaglinide

The biotransformation of repaglinide is a complex process involving multiple enzymes and pathways. The primary route of metabolism is oxidation, mediated by the Cytochrome P450 system, with subsequent glucuronidation.

Key Enzymes Involved

In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have identified two main isoforms responsible for the oxidative metabolism of repaglinide:

-

CYP2C8: This enzyme is the principal catalyst for the formation of 4'-Hydroxyrepaglinide (formerly known as M4), the major metabolite produced by hydroxylation on the piperidine ring.[1][4]

-

CYP3A4: This isoform is primarily responsible for the formation of other metabolites, including the aromatic amine (M1) and the oxidized dicarboxylic acid (M2).[1][4]

While both enzymes contribute to the overall metabolism of repaglinide, the formation of 4'-Hydroxyrepaglinide is a specific and significant pathway mediated by CYP2C8.[5]

Metabolic Transformation of Repaglinide

The metabolic pathway leading to the formation of 4'-Hydroxyrepaglinide is a critical step in the drug's elimination. The following diagram illustrates this key transformation.

Quantitative Analysis of 4'-Hydroxyrepaglinide Formation

The enzymatic kinetics of 4'-Hydroxyrepaglinide formation have been characterized in various in vitro systems. This data is essential for understanding the efficiency of the metabolic process and for building predictive pharmacokinetic models.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing an indication of the affinity of the enzyme for the substrate.

| In Vitro System | Enzyme | Metabolite | Km (μM) | Reference |

| Pooled Human Liver Microsomes | CYP2C8 | 4'-Hydroxyrepaglinide | 10.2 | [3] |

| Recombinant CYP2C8 | CYP2C8 | 4'-Hydroxyrepaglinide | 5.4 | [3] |

Table 1: Michaelis-Menten Constants (Km) for the Formation of 4'-Hydroxyrepaglinide.

Experimental Protocols

The identification and characterization of 4'-Hydroxyrepaglinide relied on a series of meticulously designed experiments. The following sections provide detailed methodologies for these key studies.

In Vitro Metabolism of Repaglinide

This protocol describes a typical experiment to study the metabolism of repaglinide using human liver microsomes.

Objective: To determine the kinetics of repaglinide metabolism in a controlled in vitro environment.

Materials:

-

Repaglinide

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., 1 mM NADPH in a solution with glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Ice-cold acetonitrile

Procedure:

-

Preparation of Incubation Mixture: A reaction mixture is prepared containing HLMs (e.g., 0.3 mg/mL microsomal protein), potassium phosphate buffer, and varying concentrations of repaglinide (e.g., 1–500 μM).

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

-

Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.

-

Incubation: The reaction is allowed to proceed at 37°C with gentle shaking. Aliquots are taken at specific time points (e.g., 0, 30, and 60 minutes).

-

Termination of Reaction: The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: The terminated reaction mixtures are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected for analysis.

Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices.

Objective: To separate and quantify repaglinide and 4'-Hydroxyrepaglinide in the supernatant from the in vitro metabolism assay.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., XDB-C18, dimensions appropriate for the application).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.01 M ammonium acetate, pH 6.8).

-

Flow Rate: A typical flow rate for analytical scale chromatography.

-

Injection Volume: A small volume of the supernatant (e.g., 10-20 µL).

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Repaglinide: m/z 453.3 → 162.2

-

Internal Standard (e.g., Diazepam): m/z 285.1 → 193.1

-

The specific transition for 4'-Hydroxyrepaglinide (m/z 469.3) would be determined by direct infusion and optimization.

-

-

Source Parameters: Optimized ion source gas flows, temperature, and ion spray voltage.

Structural Elucidation by NMR Spectroscopy

The definitive identification of 4'-Hydroxyrepaglinide was achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Objective: To unequivocally determine the site of hydroxylation on the piperidine ring of the repaglinide metabolite.

Procedure:

-

Biosynthesis and Isolation: The metabolite was biosynthesized in larger quantities using recombinant CYP2C8 and subsequently isolated and purified.

-

Spectroscopic Analysis: The purified metabolite was subjected to a suite of NMR experiments, including:

-

1D NMR: ¹H and ¹³C NMR to identify the types and number of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.

-

-

-

Data Interpretation: The NMR data for the isolated metabolite was compared with that of a synthetic standard of 3'-Hydroxyrepaglinide diastereomers. This comparison revealed inconsistencies with the 3'-hydroxy structure and provided conclusive evidence for the hydroxylation at the 4'-position of the piperidine ring.[3]

Pharmacological Activity of Metabolites

An important aspect of drug development is to assess the pharmacological activity of major metabolites. In the case of repaglinide, its primary metabolites, including 4'-Hydroxyrepaglinide, have been shown to be biologically inactive and do not contribute to the glucose-lowering effect of the parent drug.[1][2][6] This lack of activity is beneficial as it simplifies the pharmacokinetic-pharmacodynamic relationship of repaglinide.

Conclusion

The journey to correctly identify 4'-Hydroxyrepaglinide as a major metabolite of repaglinide highlights the importance of rigorous analytical and spectroscopic techniques in drug metabolism studies. This technical guide has provided a detailed overview of the metabolic pathways, the enzymes involved, and the key experimental protocols used in this discovery. The quantitative data and workflows presented herein serve as a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of repaglinide's disposition and aiding in the development of safer and more effective therapeutic strategies. The case of 4'-Hydroxyrepaglinide underscores the continuous evolution of our scientific understanding and the critical role of precise molecular characterization in modern drug development.

References

- 1. ClinPGx [clinpgx.org]

- 2. The role of nateglinide and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Activity of 3'-Hydroxy Repaglinide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Repaglinide, a potent, short-acting insulin secretagogue of the meglitinide class, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated by the parent compound, which stimulates insulin secretion from pancreatic β-cells. The metabolism of repaglinide has been a subject of extensive study, with a particular focus on its hydroxylated metabolites. For many years, 3'-Hydroxy Repaglinide was considered a major metabolite. However, recent, definitive studies have corrected this structural assignment to 4'-Hydroxy Repaglinide . This whitepaper provides a comprehensive overview of the pharmacological activity of this hydroxylated metabolite, consolidating current knowledge and addressing the critical correction of its chemical structure. The available evidence strongly indicates that 4'-Hydroxy Repaglinide is pharmacologically inactive and does not contribute to the glucose-lowering effects of the parent drug. This guide will delve into the metabolic pathways, the evidence for its lack of activity, and the experimental protocols used to assess the pharmacological effects of repaglinide and its metabolites.

Introduction

Repaglinide is an oral antihyperglycemic agent that effectively reduces postprandial glucose excursions in patients with type 2 diabetes.[1] Its mechanism of action is well-established and involves the regulation of ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells, leading to insulin release.[2] The rapid onset and short duration of action of repaglinide make it a valuable therapeutic option for mealtime glucose control.[3]

The metabolism of repaglinide is extensive, primarily occurring in the liver via cytochrome P450 enzymes, with CYP2C8 and CYP3A4 playing pivotal roles.[4][5] This metabolic clearance results in the formation of several metabolites, the most prominent of which is a hydroxylated derivative.

The Metabolic Pathway of Repaglinide

Repaglinide undergoes significant hepatic metabolism, leading to the formation of several metabolites, with the hydroxylated form, M4, being a major product.[4] For a considerable period, this M4 metabolite was identified as this compound.[6] However, a landmark study in 2025 provided unequivocal evidence, through high-resolution mass spectrometry and advanced NMR spectroscopy, that the hydroxylation catalyzed by CYP2C8 occurs at the 4'-position of the piperidine ring, not the 3'-position.[7]

The formation of 4'-Hydroxy Repaglinide is predominantly mediated by the CYP2C8 enzyme.[7] Other key metabolites of repaglinide include M1 (an aromatic amine) and M2 (an oxidized dicarboxylic acid), which are primarily formed by CYP3A4.[4] These metabolites are largely excreted in the bile and feces.[4]

Metabolic pathway of Repaglinide.

Pharmacological Activity of 4'-Hydroxy Repaglinide

A consistent and critical finding across multiple studies is that the metabolites of repaglinide, including 4'-Hydroxy Repaglinide, do not possess any clinically significant hypoglycemic activity.[4][8] The glucose-lowering effect of repaglinide therapy is attributable solely to the parent compound.

While direct quantitative data on the binding affinity of pure 4'-Hydroxy Repaglinide to the sulfonylurea receptor 1 (SUR1) or its potency in stimulating insulin secretion (e.g., EC50 values) are not extensively reported in publicly available literature, the consensus on its inactivity is based on comprehensive studies of repaglinide's overall metabolic and pharmacodynamic profile.

Table 1: Comparative Pharmacological Profile of Repaglinide and its Metabolites

| Compound | Target | Mechanism of Action | Insulin Secretion | Hypoglycemic Effect |

| Repaglinide | K-ATP channels (SUR1) on β-cells | Blocks K-ATP channels, leading to cell depolarization and insulin exocytosis | Potent Stimulator | Yes |

| 4'-Hydroxy Repaglinide (M4) | K-ATP channels (SUR1) on β-cells | Not reported to bind with significant affinity | No significant stimulation | No |

| Other Metabolites (M1, M2) | Not applicable | Not applicable | No significant stimulation | No |

Experimental Protocols for Assessing Pharmacological Activity

To determine the pharmacological activity of a compound like 4'-Hydroxy Repaglinide, a series of in vitro experiments are typically conducted. The following are detailed methodologies for key experiments that would be employed to confirm its lack of insulinotropic effect.

Radioligand Binding Assay for SUR1 Receptor Affinity

This assay is designed to determine the binding affinity of a test compound to the SUR1 subunit of the K-ATP channel.

-

Objective: To quantify the binding affinity (Ki) of 4'-Hydroxy Repaglinide to the SUR1 receptor in comparison to repaglinide.

-

Materials:

-

Membrane preparations from cells expressing the human SUR1/Kir6.2 channel.

-

Radioligand, e.g., [³H]repaglinide or [³H]glibenclamide.

-

Test compounds: Repaglinide (positive control), 4'-Hydroxy Repaglinide.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (repaglinide or 4'-Hydroxy Repaglinide).

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Workflow for Radioligand Binding Assay.

In Vitro Insulin Secretion Assay using Pancreatic Islets

This assay directly measures the ability of a compound to stimulate insulin secretion from pancreatic islets.

-

Objective: To evaluate the effect of 4'-Hydroxy Repaglinide on insulin secretion from isolated pancreatic islets and compare it to the effect of repaglinide.

-

Materials:

-

Isolated pancreatic islets (e.g., from mice or humans).

-

Krebs-Ringer bicarbonate buffer (KRBB) with varying glucose concentrations (e.g., 3.3 mM and 16.7 mM).

-

Test compounds: Repaglinide (positive control), 4'-Hydroxy Repaglinide.

-

Insulin ELISA kit.

-

-

Procedure (Static Incubation):

-

Pre-incubate isolated islets in KRBB with low glucose (3.3 mM) for a defined period (e.g., 30-60 minutes).

-

Transfer groups of islets to fresh KRBB containing low glucose (3.3 mM) or high glucose (16.7 mM) with or without the test compounds at various concentrations.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Collect the supernatant for insulin measurement.

-

Quantify the insulin concentration in the supernatant using an ELISA kit.

-

Normalize insulin secretion to islet number or DNA content.

-

-

Procedure (Islet Perifusion):

-

Perifuse the islets with KRBB containing low glucose (3.3 mM) to establish a stable baseline of insulin secretion.[9][10][11]

-

Switch the perifusion buffer to one containing high glucose (16.7 mM) to assess glucose-stimulated insulin secretion.[9][10][11]

-

Introduce the test compounds (repaglinide or 4'-Hydroxy Repaglinide) in the presence of low or high glucose and collect fractions of the perifusate at regular intervals.[9][10][11]

-

Measure the insulin concentration in each fraction by ELISA.

-

Plot insulin secretion over time to visualize the dynamics of the secretory response.

Workflow for Insulin Secretion Assay.

Conclusion

The primary pharmacological activity of repaglinide resides in the parent molecule, which effectively stimulates insulin secretion to control postprandial hyperglycemia. Its major hydroxylated metabolite, now correctly identified as 4'-Hydroxy Repaglinide, is considered to be pharmacologically inactive. This lack of activity is a crucial aspect of repaglinide's safety and efficacy profile, as it prevents prolonged hypoglycemic effects that could arise from active metabolites. For researchers and professionals in drug development, understanding the metabolic fate of repaglinide and the inert nature of its metabolites is fundamental to its clinical application and to the development of new therapeutic agents in this class. Future research could focus on obtaining and publishing direct quantitative data on the pharmacological profile of 4'-Hydroxy Repaglinide to formally confirm the degree of its inactivity.

References

- 1. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 2. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. protocols.io [protocols.io]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for Repaglinide (HMDB0015048) [hmdb.ca]

- 9. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]

- 10. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: The Metabolic Fate and Pharmacological Profile of 4'-Hydroxy Repaglinide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Repaglinide is a potent, short-acting insulin secretagogue of the meglitinide class, widely used in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated by the parent compound through the inhibition of ATP-dependent potassium (K-ATP) channels in pancreatic β-cells.[1][2][3][4] The metabolism of repaglinide is a critical determinant of its pharmacokinetic profile and is primarily carried out by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][3] For years, the primary hydroxylated metabolite, a key marker for CYP2C8 activity, was incorrectly identified as 3'-Hydroxy Repaglinide. This guide presents the definitive evidence correcting this structure to 4'-Hydroxy Repaglinide and details its formation pathway. Crucially, this document confirms that, in line with other major metabolites of repaglinide, 4'-Hydroxy Repaglinide is pharmacologically inactive and does not contribute to the glucose-lowering effects of the drug.[5][6] The "mechanism of action" of this metabolite is therefore one of metabolic clearance, not therapeutic activity.

Structural Elucidation: A Critical Correction

The metabolite was biosynthesized using recombinant CYP2C8, isolated, and subsequently analyzed using high-resolution mass spectrometry alongside one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[7] The definitive assignment of the hydroxyl group to the 4-position of the piperidine ring was accomplished via 2D heteronuclear single quantum correlation (HSQC) NMR analysis conducted at low temperatures.[7] These results were contrasted with a synthetic standard of this compound diastereomers, confirming that the metabolite generated by CYP2C8 is exclusively the 4'-hydroxy structure.[7] This finding is critical for studies using repaglinide hydroxylation as a probe for CYP2C8 activity.[7]

Mechanism of Action: Metabolic Clearance vs. Pharmacological Activity

The therapeutic mechanism of action resides entirely with the parent drug, repaglinide. There is no evidence to suggest that 4'-Hydroxy Repaglinide or other metabolites possess any significant hypoglycemic activity.[1][5][6][8][9]

Parent Compound: Repaglinide

Repaglinide stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-dependent potassium (K-ATP) channel on pancreatic β-cells.[3] This binding event closes the channel, preventing K+ efflux and leading to depolarization of the cell membrane. The depolarization activates voltage-gated calcium channels, causing an influx of Ca2+, which in turn triggers the exocytosis of insulin-containing granules.[2][4][10] This action is glucose-dependent, meaning the drug is more effective in the presence of elevated blood glucose.[5]

Metabolite: 4'-Hydroxy Repaglinide (M4)

The primary role of the conversion of repaglinide to 4'-Hydroxy Repaglinide is detoxification and clearance. The addition of a hydroxyl group increases the polarity of the molecule, facilitating its eventual excretion from the body, primarily via the bile into the feces.[1][6] Multiple sources confirm that the metabolites of repaglinide do not possess appreciable hypoglycemic activity.[1][5][6] Therefore, the "mechanism of action" of 4'-Hydroxy Repaglinide is not pharmacological but rather a key step in the drug's metabolic elimination pathway.

Quantitative Data Summary

The following table summarizes key quantitative data related to the metabolism of repaglinide and the comparative activity of the parent drug and its metabolites.

| Parameter | Compound/Metabolite | Value | Enzyme System | Source |

| Michaelis Constant (K_m) | Repaglinide (for 4'-hydroxylation) | 5.4 µM | Recombinant CYP2C8 | |

| Repaglinide (for 4'-hydroxylation) | 10.2 µM | Pooled Human Liver Microsomes | [7] | |

| Pharmacological Activity | Repaglinide | Active Insulin Secretagogue | Pancreatic β-cells | [3] |

| 4'-Hydroxy Repaglinide (M4) | Inactive | N/A | [1][6][8] | |

| Aromatic Amine (M1) | Inactive | N/A | [1][5] | |

| Oxidized Dicarboxylic Acid (M2) | Inactive | N/A | [1][5] |

Experimental Protocols

Protocol for In Vitro Metabolism and Kinetic Analysis

This protocol outlines the methodology used to determine the kinetic parameters for the formation of 4'-Hydroxy Repaglinide.

-

System Preparation: Incubations are performed using either pooled human liver microsomes (HLM) or recombinant human CYP2C8 enzymes (e.g., Supersomes™).[7][11][12]

-

Incubation: Repaglinide (at various concentrations to determine Michaelis-Menten kinetics) is incubated with the enzyme system (HLM or recombinant CYP2C8) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

-

Cofactor Addition: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary reducing equivalents for P450 activity.

-

Reaction Quenching: After a specified incubation time (e.g., 10-20 minutes) at 37°C, the reaction is terminated by adding a cold organic solvent, such as acetonitrile, which precipitates the protein.

-

Sample Preparation: Samples are centrifuged to pellet the precipitated protein, and the supernatant containing the metabolites is collected.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the formation of 4'-Hydroxy Repaglinide against a standard curve.

Protocol for Metabolite Biosynthesis and Structural Elucidation

This protocol describes the process for generating and definitively identifying the structure of the hydroxylated metabolite.

-

Large-Scale Incubation: A large-scale incubation of repaglinide is conducted with a high concentration of recombinant CYP2C8 and an NADPH-generating system to produce a sufficient quantity of the metabolite for NMR analysis.[7]

-

Metabolite Isolation: The resulting metabolite is isolated and purified from the incubation mixture using techniques such as preparative high-performance liquid chromatography (HPLC).

-

High-Resolution Mass Spectrometry (HRMS): The purified metabolite is subjected to HRMS to confirm its elemental composition and molecular weight, verifying the addition of a single oxygen atom to the parent repaglinide molecule.[7]

-

NMR Spectroscopy: The purified sample is dissolved in a suitable deuterated solvent (e.g., deuterated methanol) and analyzed by 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) to determine the precise location of the hydroxylation.[7]

-

Structural Confirmation: The NMR spectra of the biosynthesized metabolite are compared with those of synthetic standards of potential isomers (e.g., this compound) to unequivocally confirm the structure as 4'-Hydroxy Repaglinide.[7]

Visualizations: Pathways and Workflows

Caption: Metabolic pathways of Repaglinide.

Caption: Mechanism of action of the parent drug, Repaglinide.

Caption: Experimental workflow for metabolite identification.

Conclusion

The primary hydroxylated metabolite of repaglinide is 4'-Hydroxy Repaglinide , formed via CYP2C8-mediated oxidation. The previous designation of this metabolite as this compound is incorrect. This metabolite, along with others in repaglinide's metabolic pathway, is pharmacologically inactive and does not contribute to the drug's therapeutic glucose-lowering effect. The core mechanism of action resides exclusively with the parent compound, repaglinide, which modulates the K-ATP channel in pancreatic β-cells. For drug development professionals and researchers, the key takeaway is that the hydroxylation of repaglinide serves as a critical pathway for metabolic clearance, and its product should be understood as an inactive metabolite, not a pharmacologically active entity. Accurate structural identification remains a cornerstone of drug metabolism and safety assessment.

References

- 1. ClinPGx [clinpgx.org]

- 2. Repaglinide Mechanism of Action – My Endo Consult [myendoconsult.com]

- 3. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Repaglinide? [synapse.patsnap.com]

- 5. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Repaglinide - Wikipedia [en.wikipedia.org]

- 7. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Severe hypoglycemia caused by a small dose of repaglinide and concurrent use of nilotinib and febuxostat in a patient with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.usm.my [eprints.usm.my]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 3'-Hydroxy Repaglinide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Repaglinide, a potent, short-acting insulin secretagogue of the meglitinide class, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is mediated by the parent compound through the closure of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, which stimulates insulin secretion.[1][3][4] The metabolism of Repaglinide is extensive, primarily occurring in the liver via cytochrome P450 enzymes, leading to the formation of several metabolites.[1][4] For a considerable time, 3'-Hydroxy Repaglinide (M4) was identified as a major metabolite formed predominantly by the enzyme CYP2C8.[3][5][6] However, recent and definitive spectroscopic analysis has revised this identification, establishing the correct structure as 4'-Hydroxy Repaglinide . This guide will address the biological significance of this major hydroxylated metabolite, historically referred to as this compound, in the context of its formation, its pronounced lack of pharmacological activity, and its relevance in drug metabolism and safety assessment.

Metabolism of Repaglinide

Repaglinide undergoes rapid and extensive metabolism in the liver, with less than 2% of the parent drug being excreted unchanged.[7] This biotransformation is primarily mediated by two key cytochrome P450 enzymes: CYP2C8 and CYP3A4 .[8][9] These enzymes are responsible for converting Repaglinide into its main metabolites, which are subsequently excreted primarily in the bile and feces.[1][3]

The principal metabolites include:

-

M2 (oxidized dicarboxylic acid): Its formation is also largely attributed to CYP3A4.[3]

-

M4 (4'-Hydroxy Repaglinide): This hydroxylated metabolite is predominantly generated by CYP2C8.[3][8]

The formation of 4'-Hydroxy Repaglinide is a key indicator of CYP2C8 activity and is therefore a significant pathway in understanding potential drug-drug interactions.[2]

Metabolic Pathway of Repaglinide

The following diagram illustrates the primary metabolic pathways of Repaglinide.

Caption: Metabolic conversion of Repaglinide by CYP enzymes.

Biological Inactivity of Hydroxylated Metabolites

A critical aspect of the biological significance of 4'-Hydroxy Repaglinide (and other major metabolites of Repaglinide) is its lack of therapeutic effect.[3][4][10] Multiple studies have confirmed that the metabolites do not possess the glucose-lowering activity of the parent compound.[3][4][10] This pharmacological inactivity means that the therapeutic efficacy of Repaglinide is solely dependent on the concentration and activity of the parent drug.

This has several important implications for drug development and clinical practice:

-

Predictable Pharmacodynamics: The lack of active metabolites simplifies the pharmacokinetic/pharmacodynamic (PK/PD) relationship, making the drug's effect more predictable based on the concentration of the parent compound.

-

Safety Profile: The absence of pharmacologically active metabolites reduces the risk of prolonged hypoglycemic episodes, as the therapeutic action ceases once the parent drug is metabolized and cleared.[3] The short half-life of Repaglinide, coupled with the inactivity of its metabolites, contributes to its characteristic rapid onset and short duration of action.[3]

-

Focus on Parent Drug Interactions: Drug-drug interaction studies can primarily focus on factors affecting the absorption and metabolism of Repaglinide itself, particularly through the inhibition or induction of CYP2C8 and CYP3A4.[7]

Mechanism of Action of Repaglinide (Parent Compound)

To understand why the inactivity of its metabolites is significant, it is essential to detail the mechanism of action of Repaglinide. Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells.[1][3] This action is dependent on the presence of functioning β-cells.[10]

The signaling pathway is as follows:

-

Binding to SUR1: Repaglinide binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.[11][12][13]

-

KATP Channel Closure: This binding event leads to the closure of the KATP channel.[4][14]

-

Membrane Depolarization: The closure of the KATP channel prevents potassium ion efflux, leading to the depolarization of the β-cell membrane.[15][16]

-

Calcium Influx: Membrane depolarization triggers the opening of voltage-dependent calcium channels (VDCCs).[15][17]

-

Insulin Exocytosis: The subsequent influx of calcium ions into the cell is the primary trigger for the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.[15][18][19]

Signaling Pathway of Repaglinide-Induced Insulin Secretion

The diagram below outlines the key steps in this signaling cascade.

Caption: Signaling cascade of Repaglinide in pancreatic β-cells.

Quantitative Data

The following table summarizes the available quantitative pharmacological data for Repaglinide and its primary hydroxylated metabolite. The data for the metabolite underscores its biological inactivity.

| Compound | Target | Parameter | Value | Reference |

| Repaglinide | Pancreatic KATP Channel (SUR1/Kir6.2) | Binding Affinity (KD) | 0.42 ± 0.03 nM | [14] |

| Perifused Mouse Islets | Insulin Secretion (EC50) | 29 nM | [20] | |

| Cloned KATP Channels (Kir6.2/SUR1) | Channel Inhibition (IC50) | 7.4 nM | [21] | |

| 4'-Hydroxy Repaglinide (M4) | Pancreatic KATP Channel / Insulin Secretion | Pharmacological Activity | Inactive / Does not contribute to glucose-lowering effect | [3][4][10] |

Experimental Protocols

In Vitro Metabolism of Repaglinide using Human Liver Microsomes

This protocol is designed to determine the metabolic profile of Repaglinide and identify the enzymes responsible for its metabolism.

-

Materials:

-

Repaglinide

-

Pooled Human Liver Microsomes (HLM)

-

Recombinant human CYP2C8 and CYP3A4 enzymes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Acetonitrile (for reaction termination and protein precipitation)

-

Selective CYP inhibitors (e.g., quercetin for CYP2C8, ketoconazole for CYP3A4) for reaction phenotyping

-

-

Procedure:

-

Prepare an incubation mixture containing HLM (e.g., 0.25 mg/mL protein) or recombinant CYP enzymes in phosphate buffer.

-

Add Repaglinide to the mixture at various concentrations (e.g., 0.5 to 50 µM) to determine enzyme kinetics.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant for analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS method to identify and quantify Repaglinide and its metabolites (M1, M2, M4).[22][23][24][25]

-

The LC separation is typically performed on a C18 column with a gradient elution using a mobile phase of ammonium acetate buffer and acetonitrile.[23][24]

-

Mass spectrometry is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for sensitive and specific detection.[22][24]

-

Pancreatic Islet Insulin Secretion Assay

This protocol assesses the ability of a compound to stimulate insulin secretion from isolated pancreatic islets.

-

Materials:

-

Isolated mouse or rat pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)

-

Glucose solutions (low concentration, e.g., 3 mM; high concentration, e.g., 17 mM)

-

Repaglinide and metabolite solutions

-

Insulin ELISA kit

-

-

Procedure (Static Incubation):

-

Isolate pancreatic islets using a collagenase digestion method.

-

Pre-incubate size-matched islets in KRB buffer with low glucose (3 mM) for 60 minutes at 37°C to establish a basal secretion rate.

-

Transfer groups of islets (e.g., 5-10 islets per well) to fresh KRB buffer containing:

-

Low glucose (3 mM) as a negative control.

-

High glucose (17 mM) as a positive control.

-

Low glucose + test compounds (Repaglinide or 4'-Hydroxy Repaglinide) at various concentrations.

-

-

Incubate for 60 minutes at 37°C.

-

Collect the supernatant (buffer) for insulin measurement.

-

Lyse the islets to measure total insulin content.

-

-

Analysis:

-

Measure the insulin concentration in the collected supernatant using a commercially available Insulin ELISA kit.

-

Normalize the secreted insulin to the total insulin content of the islets.

-

Plot dose-response curves to determine EC50 values for active compounds.[20]

-

Experimental Workflow Diagram

References

- 1. youtube.com [youtube.com]

- 2. [PDF] A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance | Semantic Scholar [semanticscholar.org]

- 3. ClinPGx [clinpgx.org]

- 4. Repaglinide - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Drug Metabolite | DC Chemicals [dcchemicals.com]

- 7. drugs.com [drugs.com]

- 8. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sulfonylurea receptor 1 in central nervous system injury: a focused review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]

- 13. What are SUR1 stimulants and how do they work? [synapse.patsnap.com]

- 14. Kir6.2-dependent high-affinity repaglinide binding to β-cell KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Mechanisms of biphasic insulin-granule exocytosis – roles of the cytoskeleton, small GTPases and SNARE proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Molecular mechanisms and regulation of insulin exocytosis as a paradigm of endocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Beta cell - Wikipedia [en.wikipedia.org]

- 20. Stimulation of insulin release by repaglinide and glibenclamide involves both common and distinct processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]

Methodological & Application